2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide
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Overview
Description
2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide is an organic compound with a complex structure It features a benzamide core substituted with methoxy and methylsulfanyl groups, and an N-substituent derived from 1-phenylethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-methoxy-4-(methylsulfanyl)benzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups could play a role in binding to the target, while the benzamide core provides the necessary structural framework.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the target compound.
N-(1-phenylethyl)benzamide: Lacks the methoxy and methylsulfanyl groups but shares the benzamide core and N-substituent.
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and provide opportunities for further chemical modifications.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12(13-7-5-4-6-8-13)18-17(19)15-10-9-14(21-3)11-16(15)20-2/h4-12H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTGYRFJENKDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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